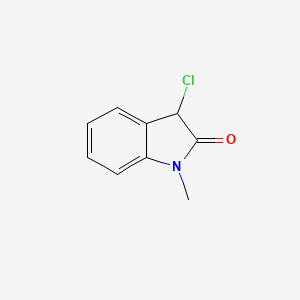

3-chloro-1-methyl-3H-indol-2-one

Description

Properties

IUPAC Name |

3-chloro-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGZGEFJEMAAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-methyl-3H-indol-2-one typically involves the reaction of indole with chloroacetic acid in the presence of a strong base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of 3-chloro-1-methyl-3H-indol-2-one may involve more sophisticated techniques such as continuous flow reactors or large-scale batch reactors. These methods ensure the efficient and consistent production of the compound while maintaining quality control standards.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-3H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 3-chloro-1-methyl-3H-indol-2-one derivatives with additional oxygen atoms.

Reduction: Reduction products may include 3-chloro-1-methyl-3H-indol-2-one with reduced functional groups.

Scientific Research Applications

3-Chloro-1-methyl-3H-indol-2-one, a chloroindole derivative, is a compound of interest in medicinal chemistry due to the diverse biological activities and potential therapeutic applications of indoles. The presence of a chlorine atom and a methyl group at specific positions on the indole structure gives this compound unique reactivity, which is exploited in synthetic organic chemistry.

Scientific Research Applications

3-Chloro-1-methyl-3H-indol-2-one can participate in various chemical reactions due to its electrophilic nature. The mechanism by which 3-chloro-1-methyl-3H-indol-2-one exerts biological effects typically involves its interaction with biological targets such as enzymes or receptors. The chlorine substituent can enhance lipophilicity and modify binding interactions, potentially leading to increased efficacy in pharmacological applications.

Synthesis The synthesis of 3-chloro-1-methyl-3H-indol-2-one can be achieved through several methods, often requiring careful control of reaction conditions such as temperature and pH, along with the use of inert atmospheres to prevent unwanted side reactions. The purification steps typically involve solvent extraction and silica gel chromatography to achieve high purity levels.

Reactions Reactions involving this compound often require specific conditions such as temperature control and the use of solvents that facilitate solubility and reactivity without decomposing sensitive functional groups.

Spectroscopic Data Relevant data from spectral analysis (such as NMR) indicates characteristic shifts corresponding to the functional groups present in the molecule.

While specific case studies and comprehensive data tables focused solely on 3-chloro-1-methyl-3H-indol-2-one are not available within the search results, research on related compounds indicates potential applications :

- Anticancer Activity: Studies have shown that indolinone derivatives can induce apoptosis through the activation of caspase pathways and can have a dose-dependent reduction in cell viability.

- Antimicrobial Testing: Some indolinone derivatives exhibit significant antimicrobial activity against resistant strains of bacteria.

- Anti-SARS-CoV-2 Properties: Some synthesized spiro-3-indolin-2-ones have demonstrated efficacy against SARS-CoV-2, with some compounds showing higher potency than standard references like chloroquine and hydroxychloroquine .

- Antibacterial Activity: Indolylquinazolinones have demonstrated high activity against staphylococci, including resistant strains such as MRSA .

- Antiproliferative Activity: Certain 5-chloro-indole-2-carboxylates have shown potent antiproliferative effects against various human cancer cell lines .

Comparison with Related Compounds

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3-Amino-1-methylindolin-2-one | High | Moderate |

| 5-Amino-1-methyl-2-oxoindoline | Moderate | High |

| 6-Methoxy-1-methylindolin-2-one | Low | Low |

Mechanism of Action

The mechanism by which 3-chloro-1-methyl-3H-indol-2-one exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations :

- Chlorine Position: Chlorine at position 5 (as in ) vs.

- Hydrogenation State : The 1,3-dihydro-2H-indol-2-one scaffold (e.g., ) is more reduced than the 3H-indol-2-one system, influencing planarity and conjugation.

- Substituent Effects : Bulky groups (e.g., indolyl in ) reduce reaction yields but enhance thermal stability (higher m.p. ~290°C).

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-1-methyl-3H-indol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) has been effectively used to catalyze the formation of structurally similar indol-2-one derivatives under mild conditions (60–80°C, 6–12 hours). The chloro and methyl substituents may require careful optimization of reaction time and temperature to avoid side reactions like dehalogenation or over-alkylation. Characterization of intermediates via TLC or HPLC is critical for monitoring progress .

Q. How can X-ray crystallography be employed to confirm the molecular structure and substituent positions of 3-chloro-1-methyl-3H-indol-2-one?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Key parameters include resolving the chloro and methyl group positions in the indole ring system. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For accurate refinement, high-resolution data (≤ 1.0 Å) and proper treatment of twinning (if present) are essential .

Q. What spectroscopic techniques are most reliable for characterizing 3-chloro-1-methyl-3H-indol-2-one?

- Methodological Answer : A combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. In NMR, the chloro substituent induces deshielding in adjacent protons, while the methyl group shows a distinct singlet. IR should confirm the carbonyl stretch (~1700 cm). Cross-validation with computational methods (e.g., DFT-based NMR prediction) can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for 3-chloro-1-methyl-3H-indol-2-one derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent effects. Redetermine crystal structures under standardized conditions (e.g., same solvent system) and compare packing motifs. For spectroscopic data, use deuterated solvents consistently and validate with independent techniques like Raman spectroscopy or XPS (X-ray photoelectron spectroscopy) for halogen verification .

Q. What computational strategies are effective in predicting the reactivity and stability of 3-chloro-1-methyl-3H-indol-2-one in synthetic or catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the chloro and methyl groups. Key parameters include HOMO-LUMO gaps for electrophilicity, Mulliken charges for site-specific reactivity, and transition-state modeling for reaction pathways. Molecular dynamics simulations may further assess solvation effects .

Q. How can researchers ensure purity and structural fidelity of 3-chloro-1-methyl-3H-indol-2-one when commercial sources lack analytical data?

- Methodological Answer : Implement orthogonal analytical protocols:

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]) and rule out chlorinated byproducts.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Thermal Analysis : DSC/TGA to detect solvates or polymorphs .

Q. What experimental design considerations are critical for studying the biological activity of 3-chloro-1-methyl-3H-indol-2-one?

- Methodological Answer : Prioritize structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents at the 1- and 3-positions). Use in vitro assays (e.g., enzyme inhibition, cell viability) with rigorous controls (DMSO vehicle, positive/negative controls). For in vivo studies, address metabolic stability via microsomal assays and optimize pharmacokinetic properties (logP, solubility) .

Methodological Notes

- Synthesis : Optimize stoichiometry of chlorination agents (e.g., POCl) to avoid over-halogenation.

- Crystallography : Use SHELXD for phase determination if heavy atoms (e.g., Cl) are present .

- Safety : Handle chlorinated indoles in fume hoods; assess toxicity via Ames test or zebrafish embryo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.